molecular formula C8H5BrClFO2 B12975149 2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid

2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid

Cat. No.: B12975149
M. Wt: 267.48 g/mol
InChI Key: GLRAPTANMUSUPW-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid is an organic compound with a complex structure that includes bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the halogenation of a phenylacetic acid derivative, followed by further substitution reactions to introduce the bromine, chlorine, and fluorine atoms. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the quality standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluorophenyl)acetic acid
  • 2-(2-Bromo-6-chlorophenyl)acetic acid
  • 2-(2-Bromo-3-methylphenyl)acetic acid

Comparison

Compared to similar compounds, 2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid is unique due to the specific arrangement of halogen atoms on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

2-(2-bromo-4-chloro-6-fluorophenyl)acetic acid

InChI

InChI=1S/C8H5BrClFO2/c9-6-1-4(10)2-7(11)5(6)3-8(12)13/h1-2H,3H2,(H,12,13)

InChI Key

GLRAPTANMUSUPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)Br)Cl

Origin of Product

United States

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